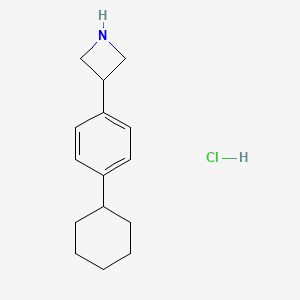
3-(4-Cyclohexylphenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(4-Cyclohexylphenyl)azetidine Hydrochloride, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines under controlled conditions.
Industrial Production Methods
Industrial production of azetidines typically involves scalable synthetic routes that ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization are some of the advanced methods employed in industrial settings . These methods allow for the efficient production of azetidines on a large scale, making them suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Cyclohexylphenyl)azetidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azetidines, while substitution reactions can produce a variety of substituted azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclohexylphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 3-(4-Cyclohexylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-Cyclohexylphenyl)azetidine Hydrochloride include:
- Aziridines
- Pyrrolidines
- β-Lactams
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of ring strain and stability. While aziridines have higher ring strain and are less stable, pyrrolidines are more stable but lack the unique reactivity of azetidines. β-Lactams, on the other hand, share some reactivity features but differ in their structural properties .
Eigenschaften
Molekularformel |
C15H22ClN |
|---|---|
Molekulargewicht |
251.79 g/mol |
IUPAC-Name |
3-(4-cyclohexylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15;/h6-9,12,15-16H,1-5,10-11H2;1H |
InChI-Schlüssel |
LAIJJDBZFIRCQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3CNC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)
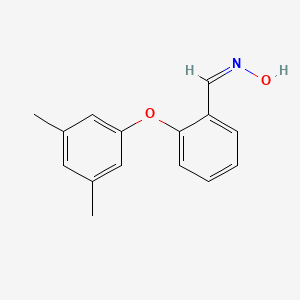
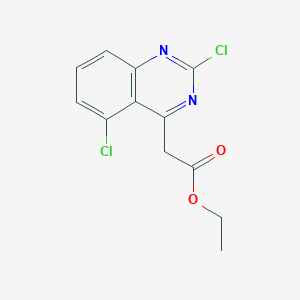
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
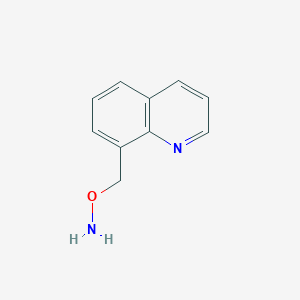
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
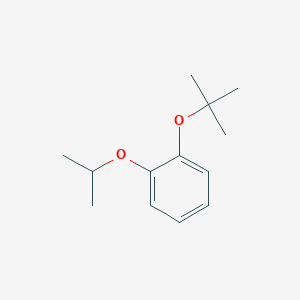
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
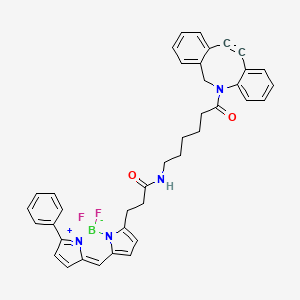
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
